molecular formula C10H16N2O2S B1341505 2-Amino-N-(tert-butyl)benzenesulfonamide CAS No. 954268-81-6

2-Amino-N-(tert-butyl)benzenesulfonamide

Cat. No. B1341505
CAS RN: 954268-81-6
M. Wt: 228.31 g/mol
InChI Key: ILPLPDHFRANPRK-UHFFFAOYSA-N
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Description

2-Amino-N-(tert-butyl)benzenesulfonamide is a chemical compound with the molecular formula C10H16N2O2S and a molecular weight of 228.32 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16N2O2S/c1-10(2,3)12-15(13,14)9-7-5-4-6-8(9)11/h4-7,12H,11H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 228.32 . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Copper(II) Complexes with Sulfonamides

2-Amino-N-(tert-butyl)benzenesulfonamide derivatives have been utilized in forming copper(II) complexes, acting as bidentate ligands. These complexes demonstrate significant potential in acting as chemical nucleases, particularly in the presence of ascorbate/H2O2, generating reactive oxygen species such as hydroxyl and singlet oxygen-like species (Macías et al., 2006).

Comparative Biological Activity Study

A study involving a pyridazine-sulfonamide aminophenol type compound, structurally related to this compound, explored its biological activity. This research sheds light on the potential applications of similar compounds in various biological contexts (Chatterjee et al., 2022).

Synthesis and Characterization of Novel Sulfonamide Derivatives

Novel sulfonamide derivatives related to this compound have been synthesized and characterized. These compounds have been evaluated for antimicrobial activity and investigated through spectroscopic techniques, X-ray diffraction, and DFT computations, revealing potential applications in antimicrobial domains (Demircioğlu et al., 2018).

Alkyl Splitting Reaction

A unique alkyl splitting reaction of a derivative of this compound was discovered. This reaction is notable for its occurrence in amides, suggesting new pathways and mechanisms in organic chemistry (Oludina et al., 2015).

Carbonic Anhydrase InhibitorsCompounds structurally similar to this compound have been studied as carbonic anhydrase inhibitors. These studies include the development of aromatic benzenesulfonamides incorporating 1,3,5-triazine moieties. These inhibitors target cytosolic and tumor-associated carbonic anhydrase isozymes, making them significant in medical research, especially in cancer therapy (Garaj et al., 2005).

Spectroscopic Analysis and Docking Studies

Spectroscopic analysis and docking studies of antimicrobial bioactive derivatives of this compound have been conducted. These studies help in understanding the molecule's orientation and interactions with receptors, providing a basis for pharmaceutical applications (Mary et al., 2021).

Photodynamic Therapy Applications

Research on zinc phthalocyanine substituted with benzenesulfonamide derivative groups, related to this compound, shows potential for photodynamic therapy applications. These compounds exhibit high singlet oxygen quantum yield, indicating their suitability as Type II photosensitizers for cancer treatment (Pişkin et al., 2020).

Preparation from Polylithiated Carbo-tert-butoxyhydrazones

This compound derivatives have been prepared using polylithiated C(α), N-carbo-tert-butoxyhydrazones. This preparation method is crucial for synthesizing new 2-(1H-pyrazol-5-yl)benzenesulfonamides, highlighting a novel synthetic pathway in organic chemistry (Knight et al., 2008).

N-Alkylation with Alcohols

In a study on the direct synthesis of amino-(N-alkyl)benzenesulfonamides, derivatives of this compound were used. This research demonstrated a general strategy for N-alkylation with alcohols, expanding the possibilities in medicinal chemistry and drug design (Lu et al., 2015).

Safety and Hazards

The safety information for 2-Amino-N-(tert-butyl)benzenesulfonamide indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

2-amino-N-tert-butylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-10(2,3)12-15(13,14)9-7-5-4-6-8(9)11/h4-7,12H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPLPDHFRANPRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588557
Record name 2-Amino-N-tert-butylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

954268-81-6
Record name 2-Amino-N-tert-butylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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